8-Nitroquinolin-5-ol
Overview
Description
Scientific Research Applications
8-Nitroquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various quinoline derivatives.
Biology: Studied for its antibacterial properties against gram-positive and gram-negative bacteria.
Industry: Utilized in the development of antimicrobial agents and other chemical products.
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-8-nitroquinoline, also known as Nitroxoline, are type 2 methionine aminopeptidase (MetAP2) protein and bacterial gyrases . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . Bacterial gyrases are enzymes that are vital for bacterial growth .
Mode of Action
5-Hydroxy-8-nitroquinoline inhibits the MetAP2 protein, thereby potentially exerting antitumor activity . Its antibacterial activity may stem from the complexation of metal ions that are vital for bacterial growth .
Biochemical Pathways
It is known that the drug may inhibit angiogenesis by targeting metap2 . Additionally, by complexing with metal ions necessary for bacterial growth, it may disrupt essential bacterial biochemical pathways .
Result of Action
The inhibition of MetAP2 by 5-Hydroxy-8-nitroquinoline may result in the suppression of angiogenesis, potentially leading to antitumor effects . Its antibacterial activity, stemming from the complexation of metal ions, may inhibit bacterial growth .
Action Environment
The action of 5-Hydroxy-8-nitroquinoline can be influenced by environmental factors. The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile has been investigated using transient absorption and time-resolved resonance Raman spectroscopies . The study results indicate that like most NPAHs, ISC is still the major deactivation pathway of 8-hydroxy-5-nitroquinoline . In acetonitrile, the intramolecular ESPT to form a tautomer is dominant, whereas deprotonation is favored even in the presence of a trace amount of water .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Hydroxy-8-nitroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have antibacterial activity by chelating iron cations with the quinoline N and the hydroxyl O, resulting in iron starvation .
Cellular Effects
5-Hydroxy-8-nitroquinoline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to increase intracellular reactive oxygen species generation .
Molecular Mechanism
The mechanism of action of 5-Hydroxy-8-nitroquinoline is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy-8-nitroquinoline change over time in laboratory settings. It has been observed that the Tn state of 5-Hydroxy-8-nitroquinoline is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Nitroquinolin-5-ol can be synthesized through several methods. One common method involves the nitration of 8-hydroxyquinoline. The reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Nitroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-aminoquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Comparison with Similar Compounds
8-Nitroquinolin-5-ol can be compared with other hydroxyquinoline derivatives:
5-Nitro-8-hydroxyquinoline: Similar antibacterial and anticancer properties.
8-Hydroxyquinoline: Lacks the nitro group, resulting in different biological activities.
5-Chloro-8-hydroxyquinoline: Has a chlorine substituent instead of a nitro group, leading to different chemical reactivity and applications.
This compound stands out due to its unique combination of hydroxyl and nitro groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
8-nitroquinolin-5-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFQOBPPJULZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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